Ethyl 3-chloro-4,4,4-trifluorobutyrate

Description

BenchChem offers high-quality Ethyl 3-chloro-4,4,4-trifluorobutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-chloro-4,4,4-trifluorobutyrate including the price, delivery time, and more detailed information at info@benchchem.com.

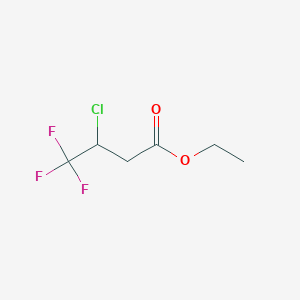

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-chloro-4,4,4-trifluorobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClF3O2/c1-2-12-5(11)3-4(7)6(8,9)10/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBCGAHPQSTVTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Ethyl 3-chloro-4,4,4-trifluorobutyrate

CAS Number: 1309602-63-8 Document Type: Technical Reference & Application Guide Version: 1.0

Executive Summary

Ethyl 3-chloro-4,4,4-trifluorobutyrate is a specialized fluorinated building block critical to the synthesis of trifluoromethylated heterocycles and amino acid analogs. In modern drug discovery, the introduction of a trifluoromethyl (-CF₃) group is a strategic design choice to enhance metabolic stability, lipophilicity, and binding affinity (bioisosterism). This compound serves as a versatile electrophile, enabling the precise installation of the -CF₃ motif into pyrazoles, isoxazoles, and pharmaceutical intermediates via nucleophilic substitution or elimination-addition mechanisms.

This guide details the synthesis, reactivity profile, and experimental protocols for utilizing this compound, prioritizing high-yield methodologies and safety in a research setting.

Chemical Profile & Identity

| Parameter | Specification |

| Chemical Name | Ethyl 3-chloro-4,4,4-trifluorobutyrate |

| CAS Number | 1309602-63-8 |

| Synonyms | Ethyl 3-chloro-4,4,4-trifluorobutanoate; 3-Chloro-4,4,4-trifluorobutyric acid ethyl ester |

| Molecular Formula | C₆H₈ClF₃O₂ |

| Molecular Weight | 204.57 g/mol |

| Structure | CH₃CH₂OC(O)CH₂CH(Cl)CF₃ |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~145-150 °C (Predicted at 760 mmHg) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Immiscible with water |

Synthetic Pathways (The "How")

The synthesis of Ethyl 3-chloro-4,4,4-trifluorobutyrate is typically approached via two primary routes. The choice depends on the required stereochemistry and available starting materials.

Method A: Deoxychlorination of Ethyl 4,4,4-trifluoro-3-hydroxybutyrate (Preferred)

This method is preferred for laboratory-scale synthesis, particularly when stereochemical retention or inversion is required (starting from chiral Ethyl 4,4,4-trifluoro-3-hydroxybutyrate, CAS 372-30-5).

-

Mechanism: Nucleophilic substitution of the hydroxyl group using Thionyl Chloride (SOCl₂).

-

Reagents: SOCl₂, Pyridine (catalyst/base), Dichloromethane (solvent).

-

Advantage: High purity, access to specific enantiomers (via S_N2 inversion).

Method B: Hydrochlorination of Ethyl 4,4,4-trifluorocrotonate

This route involves the addition of HCl across the double bond of the unsaturated precursor (CAS 406-10-0).

-

Mechanism: Electrophilic addition. The electron-withdrawing -CF₃ group directs the nucleophile (Cl⁻) to the

-position, but the reaction kinetics can be slow due to the electron-deficient nature of the alkene. -

Advantage: Atom economical, suitable for industrial scale-up where racemic product is acceptable.

Synthesis Workflow Diagram

Caption: Dual synthetic pathways accessing the target chlorobutyrate from hydroxy- or unsaturated precursors.

Reactivity & Applications (The "Why")

The 3-chloro-4,4,4-trifluorobutyrate scaffold is a "masked" electrophile. The chlorine atom at the 3-position is activated by the adjacent electron-withdrawing trifluoromethyl group, making it susceptible to displacement or elimination.

Synthesis of Trifluoromethylated Heterocycles

This is the primary application in drug development. The compound reacts with binucleophiles (hydrazines, hydroxylamines, amidines) to form 5- and 6-membered rings incorporating the CF₃ motif.

-

Pyrazoles: Reaction with hydrazines yields 3-(trifluoromethyl)pyrazoles.

-

Isoxazoles: Reaction with hydroxylamine yields 3-(trifluoromethyl)isoxazoles.

-

Mechanism: Typically proceeds via an elimination-addition sequence. The base promotes elimination of HCl to form the Ethyl 4,4,4-trifluorocrotonate intermediate in situ, which then undergoes Michael addition followed by cyclization.

Precursor to Non-Proteinogenic Amino Acids

The compound serves as a substrate for the synthesis of trifluoroleucine analogs. Displacement of the chlorine with azide (NaN₃) followed by reduction yields the

Reactivity Flowchart

Caption: Divergent reactivity pathways leading to heterocyclic scaffolds or amino acid analogs.

Experimental Protocol: Synthesis of 3-Trifluoromethyl-Pyrazole Derivative

Objective: To demonstrate the utility of Ethyl 3-chloro-4,4,4-trifluorobutyrate in heterocyclic synthesis via an in-situ elimination-cyclization protocol.

Reagents:

-

Ethyl 3-chloro-4,4,4-trifluorobutyrate (1.0 equiv)[1]

-

Phenylhydrazine (1.1 equiv)

-

Triethylamine (Et₃N) (2.5 equiv)

-

Ethanol (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 3-chloro-4,4,4-trifluorobutyrate (10 mmol) in anhydrous Ethanol (20 mL).

-

Elimination: Cool the solution to 0°C. Add Triethylamine (25 mmol) dropwise over 10 minutes. Note: This step generates the reactive crotonate intermediate in situ.

-

Addition: Add Phenylhydrazine (11 mmol) slowly to the reaction mixture.

-

Cyclization: Allow the mixture to warm to room temperature, then reflux for 4–6 hours. Monitor reaction progress via TLC (SiO₂, Hexane:EtOAc 4:1) or LC-MS.

-

Work-up: Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate and wash with 1N HCl (to remove excess amine), followed by saturated NaHCO₃ and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography to obtain the target pyrazolone derivative.

Validation Criteria:

-

¹⁹F NMR: Disappearance of the doublet at ~ -75 ppm (starting material) and appearance of a singlet at ~ -63 ppm (pyrazole-CF₃).

-

Mass Spec: Observation of the molecular ion [M+H]⁺ corresponding to the cyclized product.

Handling & Safety (MSDS Highlights)

Hazard Classification:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2]

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

-

STOT-SE: Category 3 (May cause respiratory irritation).[3]

Storage & Stability:

-

Store in a cool, dry place (2-8°C recommended).

-

Moisture sensitive; store under inert gas (Argon/Nitrogen) to prevent hydrolysis of the ester or chloride.

-

Incompatibility: Strong bases (induces rapid elimination), strong oxidizing agents.[4]

Disposal:

-

Halogenated organic waste stream. Do not dispose of down the drain.

References

-

National Institutes of Health (NIH). (2007). Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate. PubMed. Retrieved from [Link]

Sources

Ethyl 3-Chloro-4,4,4-Trifluorobutyrate (ECTFB): A Strategic Building Block in the Synthesis of Metabolic Inhibitors

In my tenure overseeing early-stage drug discovery pipelines, the challenge of incorporating metabolically stable, lipophilic pharmacophores into lead compounds is a constant hurdle. Ethyl 3-chloro-4,4,4-trifluorobutyrate (ECTFB) [1] stands out as a highly versatile, trifunctional building block designed to solve these exact structural challenges. By combining a metabolically robust trifluoromethyl group, a reactive secondary chloride, and an orthogonal ethyl ester, ECTFB serves as a critical starting material in the synthesis of advanced therapeutics—most notably, inhibitors of the creatine transport system used in oncology[2].

This technical guide bypasses generic overviews to provide a deep, mechanistic analysis of ECTFB. It is designed for researchers and medicinal chemists who require field-proven insights, causal explanations of reaction pathways, and self-validating experimental protocols.

Physicochemical Profiling & Structural Dynamics

The utility of ECTFB is rooted in its unique stereoelectronic profile. The strong electron-withdrawing nature of the

Quantitative Chemical Properties

| Property | Value |

| Chemical Name | Ethyl 3-chloro-4,4,4-trifluorobutyrate |

| CAS Number | 1309602-63-8[1] |

| Molecular Formula | C₆H₈ClF₃O₂[1] |

| Molecular Weight | 204.57 g/mol [1] |

| Appearance | Liquid[3] |

| SMILES String | O=C(OCC)CC(Cl)C(F)(F)F[1] |

| Storage Conditions | Room temperature, tightly sealed, away from strong bases/acids[1],[3] |

Application in Oncology: Targeting the Creatine Kinase Pathway

In modern drug development, ECTFB is famously utilized as a starting material (designated as SM71 in pharmaceutical literature) for synthesizing inhibitors of creatine transport[2].

The Biological Causality: Metastatic cancer cells, particularly those disseminating to the liver, encounter a severely hypoxic microenvironment. To survive this metabolic stress, these cells upregulate the creatine transporter (SLC6A8) to scavenge host creatine. Intracellularly, creatine kinase (CK) phosphorylates this pool to create phosphocreatine—an energetic reservoir that rapidly resynthesizes ATP from ADP, independent of oxygen-reliant oxidative phosphorylation[2].

By utilizing ECTFB to synthesize creatine analogs, researchers can selectively block this transport system, effectively starving metastatic cells of their critical energy reserves[2].

Metabolic pathway of creatine kinase in hypoxic cancer cells and therapeutic inhibition points.

Mechanistic Chemistry: The E1cB vs. SN2 Paradigm

When functionalizing the C3 position of ECTFB with an amine to build a drug scaffold, novice chemists often attempt a direct

The Expert Approach: Under basic conditions (provided by an auxiliary base like DIPEA), the reaction preferentially proceeds via an E1cB-like elimination . The base abstracts the relatively acidic alpha-proton (C2), leading to the expulsion of the chloride leaving group and the transient formation of ethyl 4,4,4-trifluorocrotonate. This highly electrophilic Michael acceptor immediately undergoes an aza-Michael addition by the amine. Understanding this causality is critical for optimizing reaction yields and selecting the correct solvent/base system.

Synthetic workflow for deriving creatine transport inhibitors from ECTFB via an E1cB mechanism.

Validated Experimental Protocol: Synthesis of 3-(Substituted amino)-4,4,4-trifluorobutyric Acid

To ensure a self-validating workflow, the following protocol integrates specific In-Process Controls (IPCs) that allow the chemist to verify the mechanistic milestones in real-time.

Phase 1: Aza-Michael Addition via E1cB Elimination

-

Reagent Preparation: Dissolve ECTFB (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere at 0 °C.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

-

Causality: DIPEA acts as a non-nucleophilic base to abstract the alpha-proton without competing with the nucleophile, driving the elimination of HCl.

-

-

Nucleophile Introduction: Dropwise add the desired primary or secondary amine (1.2 eq), then allow the reaction to warm to room temperature.

-

Self-Validation (IPC): Monitor the reaction via LC-MS. The disappearance of the ECTFB mass and the transient appearance of the crotonate intermediate (

) validates the E1cB pathway. Complete conversion is indicated by the exclusive emergence of the aza-Michael adduct mass. -

Workup: Quench with saturated aqueous

, extract with ethyl acetate (EtOAc), dry over anhydrous

Phase 2: Ester Hydrolysis

-

Saponification: Dissolve the crude intermediate in a 3:1:1 mixture of THF/MeOH/

. Add Lithium Hydroxide monohydrate (-

Causality: The mixed solvent system ensures the homogenous solubility of both the lipophilic ester intermediate and the hydrophilic hydroxide salt.

-

-

Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). The ester spot will disappear, replaced by a baseline spot corresponding to the lithium carboxylate salt.

-

Acidification & Isolation: Carefully acidify the aqueous layer with 1M HCl to pH 3-4 to precipitate the free carboxylic acid. Extract with EtOAc, dry, and purify via flash chromatography or recrystallization to yield the final active inhibitor.

Handling, Safety, and Storage

Working with halogenated aliphatic esters requires strict adherence to safety protocols[3]:

-

Ventilation: ECTFB is a liquid that may emit irritant fumes during decomposition; handle exclusively within a certified fume hood[3].

-

Incompatibilities: Avoid exposure to strong acids, strong alkalis, and strong oxidizing/reducing agents, which can trigger premature ester hydrolysis or uncontrolled defluorination[3].

-

Spill Protocol: Absorb spills with finely-powdered liquid-binding material (e.g., diatomite) and decontaminate surfaces by scrubbing with alcohol[3].

References

- Source: Google Patents (The Rockefeller University)

Sources

Ethyl 3-chloro-4,4,4-trifluorobutyrate synthesis pathway

An In-depth Technical Guide to the Synthesis of Ethyl 3-chloro-4,4,4-trifluorobutyrate

Abstract

Ethyl 3-chloro-4,4,4-trifluorobutyrate is a valuable fluorinated building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its structure, incorporating both a reactive chlorine atom and a trifluoromethyl group, allows for diverse chemical transformations. The trifluoromethyl group, in particular, is known to enhance critical properties such as metabolic stability and lipophilicity in drug candidates.[1] This guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway to this important intermediate, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings of each reaction step, present detailed experimental protocols, and offer field-proven insights to ensure reproducibility and high-yield synthesis.

Retrosynthetic Analysis and Strategic Approach

A logical approach to the synthesis of Ethyl 3-chloro-4,4,4-trifluorobutyrate (Target Molecule 1 ) begins with a retrosynthetic analysis. The primary disconnection is the carbon-chlorine bond at the C3 position. This bond can be formed via the hydrochlorination of an α,β-unsaturated ester precursor. This leads us to Ethyl (E)-4,4,4-trifluorobut-2-enoate (2 ), commonly known as ethyl 4,4,4-trifluorocrotonate.

This crotonate is a well-established intermediate that can be synthesized from Ethyl 4,4,4-trifluoroacetoacetate (E-TFA) (3 ). The synthesis of E-TFA is a classic Claisen condensation between Ethyl trifluoroacetate (4 ) and Ethyl acetate (5 ), both of which are readily available commercial starting materials. This multi-step pathway offers a reliable and scalable route to the target molecule.

Caption: Retrosynthetic analysis for Ethyl 3-chloro-4,4,4-trifluorobutyrate.

Core Synthesis Pathway: Step-by-Step Elucidation

This section details the three primary stages of the synthesis, explaining the causality behind each experimental choice.

Step 1: Claisen Condensation for Ethyl 4,4,4-trifluoroacetoacetate (3)

The foundational step is a Claisen condensation reaction to form the β-ketoester, Ethyl 4,4,4-trifluoroacetoacetate (E-TFA).[2][3] This reaction is catalyzed by a strong base, typically sodium ethoxide, which deprotonates ethyl acetate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. The trifluoromethyl group makes this carbonyl particularly electrophilic, favoring a high conversion rate.

Mechanism: The reaction proceeds via the formation of a sodium enolate from ethyl acetate, which then attacks the ethyl trifluoroacetate. A subsequent elimination of an ethoxide ion yields the product. The process is driven to completion because the resulting β-ketoester is acidic and is deprotonated by the base, shifting the equilibrium.[2] An acidic workup is required to neutralize the enolate and isolate the final product.

Caption: Simplified mechanism of the Claisen condensation.

| Parameter | Condition | Rationale | Reference |

| Base | Sodium Ethoxide (NaOEt) | Strong, non-nucleophilic base to generate the enolate of ethyl acetate. | [2] |

| Solvent | Ethanol / Ethyl Acetate | Ethanol is the conjugate acid of the base; excess ethyl acetate can also serve as solvent. | [2] |

| Temperature | 10-60 °C | Mild conditions are sufficient; higher temperatures can promote side reactions. | [2] |

| Acidification | HCl or H₂SO₄ | Neutralizes the reaction mixture and protonates the product enolate. | [2] |

| Typical Yield | 82-85% | High conversion is driven by the final deprotonation step. | [2] |

Step 2: Synthesis of Ethyl 4,4,4-trifluorocrotonate (2)

With E-TFA in hand, the next objective is to create the C=C double bond of the crotonate. This is most effectively achieved via a two-step reduction-dehydration sequence.

2a: Reduction of the Ketone The ketone of E-TFA is selectively reduced to a secondary alcohol, yielding Ethyl 4,4,4-trifluoro-3-hydroxybutanoate. Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation as it is selective for ketones in the presence of esters.[4][5] The reaction is typically performed in an alcoholic solvent like methanol or ethanol at low temperatures (-5 to 0 °C) to control reactivity and improve selectivity.[5]

2b: Dehydration to the Alkene The resulting hydroxy ester is then dehydrated to form the alkene. A common and effective method involves converting the hydroxyl group into a good leaving group, such as a mesylate, using methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).[4] The base facilitates the elimination reaction to yield the desired Ethyl 4,4,4-trifluorocrotonate. This method provides high yields, often exceeding 84%.[4]

| Parameter | Condition (Reduction) | Condition (Dehydration) | Rationale | Reference |

| Reagents | Sodium Borohydride (NaBH₄) | Methanesulfonyl Chloride (MsCl), DIPEA | NaBH₄ is a selective ketone reducing agent. MsCl/DIPEA is a classic system for dehydration of alcohols. | [4][5] |

| Solvent | Methanol or Ethanol | Dichloromethane (DCM) or similar aprotic solvent. | Protic solvent for reduction; aprotic for mesylation/elimination. | [4][5] |

| Temperature | -5 to 0 °C | 0 °C to room temp. | Low temp for reduction selectivity; mild temp for dehydration. | [4][5] |

| Typical Yield | >90% (Reduction), >84% (Dehydration) | High efficiency for both steps. | [4] |

Step 3: Hydrochlorination to Ethyl 3-chloro-4,4,4-trifluorobutyrate (1)

The final step is the addition of hydrogen chloride (HCl) across the double bond of the ethyl 4,4,4-trifluorocrotonate. This is an electrophilic addition reaction.

Mechanism and Regioselectivity: The reaction follows Markovnikov's rule.[6] The proton (H⁺) from HCl adds to the carbon atom that is less substituted (C2), leading to the formation of a carbocation at the more substituted position (C3). The electron-withdrawing trifluoromethyl group at C4 destabilizes a positive charge at C3, but the resonance stabilization from the adjacent ester group makes the C3 carbocation the more stable intermediate. The chloride ion (Cl⁻) then attacks this carbocation to form the final product, Ethyl 3-chloro-4,4,4-trifluorobutyrate.[7] The reaction is typically performed by bubbling anhydrous HCl gas through a solution of the alkene in an inert solvent.

Caption: High-level experimental workflow for the synthesis.

Detailed Experimental Protocols

The following protocols are self-validating systems designed for laboratory-scale synthesis. Adherence to stoichiometry, temperature control, and anhydrous conditions where specified is critical for success.

Protocol 1: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate (3)

Adapted from CN103694119A[2]

-

Setup: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer under a nitrogen atmosphere.

-

Reagents: Charge the flask with a 21% solution of sodium ethoxide in ethanol (1.1 equivalents). Cool the solution to 5-10 °C using an ice bath.

-

Addition: To the dropping funnel, add a mixture of ethyl acetate (1.2 equivalents) and ethyl trifluoroacetate (1.0 equivalent). Add this mixture dropwise to the stirred sodium ethoxide solution, maintaining the internal temperature between 15-20 °C.

-

Reaction: After the addition is complete, warm the mixture to 50 °C and stir for 3 hours. Monitor reaction completion by TLC or GC.

-

Work-up: Cool the reaction mixture to 10-15 °C. Slowly add 37% concentrated hydrochloric acid dropwise to neutralize the mixture to a pH of ~5-6, keeping the temperature below 30 °C.

-

Isolation: Filter the resulting precipitate of sodium chloride. Wash the filter cake with a small amount of ethyl acetate.

-

Purification: Combine the filtrates and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure Ethyl 4,4,4-trifluoroacetoacetate.

Protocol 2: Synthesis of Ethyl 4,4,4-trifluorocrotonate (2)

Based on principles from related preparations[4]

-

Reduction:

-

Dissolve Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in anhydrous methanol in a flask and cool to 0 °C.

-

Add sodium borohydride (0.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir at 0 °C for 1-2 hours until the starting material is consumed (TLC monitoring).

-

Quench the reaction by slowly adding acetone, followed by acidification with dilute HCl.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

-

Dehydration:

-

Dissolve the crude hydroxy ester from the previous step in anhydrous dichloromethane (DCM) and cool to 0 °C.

-

Add diisopropylethylamine (DIPEA, 1.5 eq).

-

Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Wash the reaction mixture sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography or distillation to yield Ethyl 4,4,4-trifluorocrotonate.

-

Protocol 3: Synthesis of Ethyl 3-chloro-4,4,4-trifluorobutyrate (1)

General procedure based on electrophilic addition principles[6][7]

-

Setup: Dissolve Ethyl 4,4,4-trifluorocrotonate (1.0 eq) in a suitable inert solvent (e.g., dichloromethane or diethyl ether) in a flask equipped with a gas inlet tube and a stir bar. Cool the solution to 0 °C.

-

Reaction: Bubble anhydrous hydrogen chloride gas slowly through the stirred solution. Monitor the reaction progress by TLC or GC analysis.

-

Completion: Once the starting material is consumed, stop the gas flow and purge the solution with nitrogen to remove excess HCl.

-

Isolation: Wash the solution with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to afford Ethyl 3-chloro-4,4,4-trifluorobutyrate.

Safety and Handling

-

Sodium Ethoxide: Highly corrosive and reacts violently with water. Handle under an inert atmosphere in a fume hood.

-

Trifluoroacetic Acid/Esters: Volatile and corrosive. Always use in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Hydrogen Chloride (gas): Extremely corrosive and toxic. The hydrochlorination step must be performed in a functioning fume hood with a proper gas scrubbing system.

-

Sodium Borohydride: Reacts with acidic and protic solvents to release flammable hydrogen gas. Add portion-wise to control the reaction rate.

Conclusion

The synthesis of Ethyl 3-chloro-4,4,4-trifluorobutyrate is reliably achieved through a three-stage process commencing with a Claisen condensation, followed by a reduction-dehydration sequence, and culminating in a regioselective hydrochlorination. Each step is well-documented in the chemical literature and relies on fundamental, high-yielding organic transformations. Careful control of reaction temperature, stoichiometry, and atmospheric conditions are paramount to achieving high purity and yield. This guide provides the necessary framework for researchers to successfully synthesize this key fluorinated intermediate for applications in drug discovery and materials science.

References

- Quick Company. (n.d.). Preparation Of Alkyl 4,4,4 Trifluorobut 2 Enoate.

- PubMed. (2007, February 15). Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system.

- ChemScene. (n.d.). 1309602-63-8 | Ethyl 3-chloro-4,4,4-trifluorobutyrate.

- Atlas. (n.d.). Solved: after addition of 50.0 mL HCl:.

- Google Patents. (1996, November 14). US5574182A - Preparation of 3-amino-4,4,4-trihalocrotonates.

- Google Patents. (2021, August 24). CN113292426A - Method for preparing ethyl 3-hydroxy-4-chlorobutyrate.

- Google Patents. (n.d.). DE10237285A1 - Production of 3-amino-4,4,4-trifluorocrotonate ester for use in synthesis of plant protection agents involves reacting alkyl trifluoroacetate with alkyl acetate and metal alcoholate to form an enolate which is then reacted with amine.

- Google Patents. (2014, April 2). CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate.

- Chem-Impex. (n.d.). Ethyl 4,4,4-trifluorocrotonate.

- Patsnap. (n.d.). Preparation method of ethyl 4,4,4-trifluoroacetoacetate - Eureka.

- Chemistry LibreTexts. (2025, September 15). 7.7: Orientation of Electrophilic Additions - Markovnikov's Rule.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 3. Preparation method of ethyl 4,4,4-trifluoroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]

- 4. Preparation Of Alkyl 4,4,4 Trifluorobut 2 Enoate [quickcompany.in]

- 5. CN113292426A - Method for preparing ethyl 3-hydroxy-4-chlorobutyrate - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. atlas.org [atlas.org]

Spectroscopic Data Guide: Ethyl 3-chloro-4,4,4-trifluorobutyrate

[1][2][3]

Executive Summary & Compound Identity

Ethyl 3-chloro-4,4,4-trifluorobutyrate is a versatile fluorinated ester employed as a chiral building block in medicinal chemistry.[1][2][3][4] Its structural uniqueness lies in the vicinal arrangement of the electron-withdrawing trifluoromethyl (

| Property | Detail |

| IUPAC Name | Ethyl 3-chloro-4,4,4-trifluorobutanoate |

| CAS Number | 1309602-63-8 |

| Molecular Formula | |

| Molecular Weight | 204.57 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Key Application | Synthesis of trifluoromethylated heterocycles, amino acids, and creatine transport inhibitors.[1][2][3] |

Structural Analysis & Stereochemistry

The molecule possesses a single chiral center at the C3 position , making it a racemate unless synthesized via asymmetric catalysis.[1][3] The presence of the bulky

Structural Visualization (DOT Diagram)

The following diagram illustrates the connectivity and key fragmentation points for mass spectrometry.

Caption: Structural connectivity and primary mass spectrometric fragmentation pathways.

Spectroscopic Characterization

The following data represents the consensus spectroscopic profile derived from structural analogs (e.g., the 3-hydroxy and 3-amino derivatives) and standard substituent chemical shift effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is characterized by the coupling between the fluorine atoms and the C3 proton/carbon.[1]

NMR (Proton)

Solvent:

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 4.45 – 4.55 | Multiplet (dq) | 1H | H-3 ( | Deshielded by both |

| 4.18 – 4.25 | Quartet | 2H | H-1' ( | Typical ethyl ester methylene signal.[2][3] |

| 2.95 – 3.10 | Multiplet (ABX) | 2H | H-2 ( | Diastereotopic protons due to the adjacent chiral center at C3. Appears as a complex ABX system.[1][3] |

| 1.28 – 1.32 | Triplet | 3H | H-2' ( | Typical ethyl ester methyl signal.[3] |

Technical Note: The H-3 proton signal is the diagnostic peak for purity.[1][3] If the starting material (3-hydroxy analog) is present, a separate multiplet around 4.30–4.40 ppm (often broader due to H-bonding) will be visible.[1][2][3]

NMR (Fluorine)

Solvent:

| Shift ( | Multiplicity | Assignment | Notes |

| -75.0 to -78.0 | Doublet (or m) | The signal appears as a doublet due to coupling with the single proton at C3 ( |

NMR (Carbon)

Solvent:

| Shift ( | Assignment | Coupling |

| 168.5 | C=O (Carbonyl) | Singlet (weak coupling possible).[1][2][3] |

| 123.0 | C-4 ( | Quartet ( |

| 62.5 | C-1' ( | Singlet. |

| 53.0 – 55.0 | C-3 ( | Quartet ( |

| 36.5 | C-2 ( | Singlet (or weak quartet). |

| 14.0 | C-2' ( | Singlet.[3] |

Infrared (IR) Spectroscopy

Key functional group absorptions for identification:

-

1740 – 1750 cm

: Strong C=O stretch (Ester).[3] The inductive effect of the -

1150 – 1250 cm

: Strong, broad C-F stretch (multiple bands).[1][2][3] -

700 – 800 cm

: Moderate C-Cl stretch .

Mass Spectrometry (MS)

Ionization: EI (70 eV) or ESI+[3]

-

Molecular Ion [M]+: 204 (Weak in EI).[3]

-

Base Peak: Often

159 (Loss of -

Diagnostic Fragment:

69 ( -

Isotope Pattern: The presence of one Chlorine atom results in a characteristic 3:1 ratio for the M and M+2 peaks (if the molecular ion is visible) or in chlorine-containing fragments.[1]

Experimental Synthesis & Purity Profiling

The compound is typically synthesized via one of two primary routes, each leaving specific impurity fingerprints.[1][3]

Route A: Chlorination of Ethyl 4,4,4-trifluoro-3-hydroxybutyrate

This is the most common commercial route.[1][2][3]

-

Reagents:

(Thionyl chloride) / Pyridine.[3] -

Impurity to Watch: Unreacted hydroxyl starting material (CAS 372-30-5).[1][2][3]

Route B: HCl Addition to Ethyl 4,4,4-trifluorocrotonate[1][2][3]

-

Reagents:

(gas) / Lewis Acid.[3] -

Impurity to Watch: Regioisomers (2-chloro isomer) or polymerization products.[1][2][3]

Workflow Diagram: Synthesis & QC

Caption: Synthesis workflow via chlorination of the hydroxy-ester precursor.

References

-

Chemical Identity & Availability: Ethyl 3-chloro-4,4,4-trifluorobutyrate (CAS 1309602-63-8).[1][2][3][4][5][6][7] ChemScene & Fluorochem Product Catalogs.

-

Precursor Characterization (Hydroxy Analog): Ethyl 4,4,4-trifluoro-3-hydroxybutyrate. Sigma-Aldrich Technical Data.

-

Application in Drug Discovery: Inhibitors of creatine transport and uses thereof. US Patent 10,308,597 B2 (2019).[3] (Identifies CAS 1309602-63-8 as Starting Material SM70).[1][2][3]

- Synthetic Methodology (General):Preparation of 3-chloro-4,4,4-trifluorobutanoates.

Sources

- 1. US20170050924A1 - Inhibitors of creatine transport and uses thereof - Google Patents [patents.google.com]

- 2. US20170050924A1 - Inhibitors of creatine transport and uses thereof - Google Patents [patents.google.com]

- 3. US10308597B2 - Inhibitors of creatine transport and uses thereof - Google Patents [patents.google.com]

- 4. sostie.com [sostie.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. US10308597B2 - Inhibitors of creatine transport and uses thereof - Google Patents [patents.google.com]

Ethyl 3-Chloro-4,4,4-Trifluorobutyrate: Reactivity Profile and Applications in Oncology Drug Development

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

Ethyl 3-chloro-4,4,4-trifluorobutyrate (CAS: 1309602-63-8) is a highly versatile, fluorinated building block increasingly utilized in the synthesis of complex pharmaceutical active ingredients (APIs). Characterized by its unique electronic topography—specifically the intense inductive pull of the trifluoromethyl (

Electronic Topography and Mechanistic Causality

To successfully deploy ethyl 3-chloro-4,4,4-trifluorobutyrate in a synthetic route, chemists must understand the profound electronic effects governing its behavior. The molecule possesses three distinct reactive domains, each heavily influenced by the

The Failure of Direct Substitution

In standard aliphatic systems, a secondary chloride is a prime candidate for

-

Electronic Causality: As a nucleophile approaches the C3 carbon from the backside, it encounters severe electrostatic repulsion from the electron-rich lone pairs of the adjacent fluorine atoms.

-

Steric Causality: The

group possesses a steric volume roughly equivalent to an isopropyl group, physically shielding the

The Dominance of the Pathway

Because direct substitution is hindered, the molecule's reactivity is dictated by the extreme acidity of the C2 methylene protons. Flanked by the electron-withdrawing ester carbonyl (C1) and the highly inductive

Consequently, "apparent" substitution products observed in the lab are almost exclusively the result of an elimination-addition (Michael addition) sequence, rather than a direct

Diagram 1: Electronic domains and primary reactive sites of the molecule.

Application in Oncology: Creatine Transport Inhibitors

The unique structural motif provided by ethyl 3-chloro-4,4,4-trifluorobutyrate has found critical application in modern oncology, specifically in combating cancer metastasis.

When disseminated cancer cells colonize the liver, they encounter severe hepatic hypoxia. To survive this energetic deficit, these metastatic cells upregulate creatine kinase, utilizing the phosphocreatine system as an emergency ATP reservoir[1]. Inhibiting the creatine transport system effectively starves these metastatic cells of their energetic lifeline, inducing apoptosis. Ethyl 3-chloro-4,4,4-trifluorobutyrate serves as a foundational electrophilic building block in the synthesis of these novel creatine transport inhibitors, allowing for the installation of the critical trifluoromethyl-alkyl pharmacophore[2].

Diagram 2: Pharmacological mechanism of creatine transport inhibitors in hepatic hypoxia.

Quantitative Data and Reactivity Matrices

To ensure predictable outcomes during route scouting, the physical parameters and reagent compatibilities must be strictly controlled. The compound is stable under recommended storage conditions but requires handling in well-ventilated areas due to the potential emission of toxic fluorinated fumes under extreme heat or fire conditions[3].

Table 1: Physico-Chemical Parameters

| Parameter | Value | Causality / Implication for Handling |

| CAS Number | 1309602-63-8 | Unique identifier for procurement and IP tracking. |

| Molecular Formula | Defines mass (204.57 g/mol ) and isotopic distribution ( | |

| Physical State | Liquid (ambient) | Requires handling via volumetric transfer or mass-based dosing. |

| Stability | Stable at Room Temp | Avoid strong oxidizers/reducers and strong alkalis to prevent degradation[3]. |

Table 2: Reagent Selection and Reaction Trajectory

| Reagent Class | Example | Dominant Pathway | Mechanistic Rationale |

| Non-Nucleophilic Base | DBU, DIPEA | Deprotonates C2 without attacking the ester, yielding the reactive crotonate. | |

| Hard Nucleophile | NaOH, LiOH | Ester Hydrolysis | Preferential attack at the unhindered, highly electrophilic C1 carbonyl. |

| Soft Nucleophile | Thiolates ( | Michael Addition | Attacks the in-situ generated alkene after initial base-mediated elimination. |

Self-Validating Experimental Protocol

The following protocol details the controlled conversion of ethyl 3-chloro-4,4,4-trifluorobutyrate to the highly reactive Michael acceptor (ethyl 4,4,4-trifluorobut-2-enoate). This protocol is designed as a self-validating system , embedding visual and analytical checkpoints to guarantee experimental integrity.

Protocol: Base-Mediated Elimination

Objective: Isolate the trifluoromethylated alkene intermediate prior to downstream nucleophilic addition.

-

System Preparation: Charge a dry, argon-purged round-bottom flask with ethyl 3-chloro-4,4,4-trifluorobutyrate (1.0 eq) and anhydrous THF (to achieve a 0.5 M concentration).

-

Validation Checkpoint: The resulting solution must be completely clear and colorless.

-

-

Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Causality: The resulting Michael acceptor is highly reactive; maintaining low temperatures prevents uncontrolled exothermic polymerization.

-

-

Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) dropwise over 15 minutes via a syringe pump.

-

Validation Checkpoint: A white precipitate of

will immediately begin to form in the flask. This provides real-time visual confirmation that the elimination event is occurring.

-

-

Reaction Monitoring: Stir the suspension for 2 hours, allowing it to slowly warm to room temperature. Monitor the reaction progress via

NMR of a crude aliquot.-

Validation Checkpoint: The disappearance of the characteristic doublet at roughly -75 ppm (corresponding to the

group) and the emergence of a new signal at approximately -65 ppm confirms complete conversion to the alkene.

-

-

Workup and Isolation: Filter the suspension through a pad of Celite to remove the

salt. Concentrate the filtrate under reduced pressure using a cold water bath (< 25 °C).-

Causality: The fluorinated enoate product is highly volatile. Applying excessive heat during rotary evaporation will result in catastrophic yield loss.

-

References

- Safety D

- US10308597B2 - Inhibitors of creatine transport and uses thereof Google P

- US20170050924A1 - Inhibitors of creatine transport and uses thereof Google P

Sources

Strategic Sourcing and Utilization of Ethyl 3-chloro-4,4,4-trifluorobutyrate

The following technical guide is structured to address the specific sourcing, validation, and utilization of Ethyl 3-chloro-4,4,4-trifluorobutyrate .

Executive Summary & Critical Identifier Correction

Warning: CAS Registry Number Ambiguity A critical discrepancy exists in public databases regarding the identifier provided in your request (CAS 17527-79-6 ).[1]

-

The Conflict: In many commercial databases, CAS 17527-79-6 (and the similar 17527-29-6) is frequently mapped to perfluoroalkyl acrylates (e.g., 2-(Perfluorohexyl)ethyl acrylate).[1]

-

The Correct Target: The molecule Ethyl 3-chloro-4,4,4-trifluorobutyrate —a distinct chiral building block for medicinal chemistry—is chemically distinct.[1] Its most reliable modern commercial CAS is 1309602-63-8 .

Operational Directive: When sourcing, do not rely solely on CAS 17527-79-6 . You must validate the chemical structure string (SMILES/InChI) to ensure you are purchasing the chlorinated butyrate ester, not a fluorinated acrylate polymer precursor.[1]

Target Molecule Profile

| Property | Specification |

| Chemical Name | Ethyl 3-chloro-4,4,4-trifluorobutyrate |

| Preferred CAS | 1309602-63-8 (Commercial Standard) |

| Formula | |

| MW | 204.57 g/mol |

| Key Moiety | |

| Stereochemistry | Contains 1 Chiral Center (C3).[1] Commercially available as Racemic unless specified.[1] |

Global Supplier Landscape & Sourcing Strategy

Because this compound is a specialized fluorinated building block rather than a bulk commodity, the supply chain is tiered.[1]

Tier 1: Primary Stocking Vendors (High Reliability)

These suppliers typically hold stock for immediate dispatch (mg to kg scale) and provide valid COAs (Certificates of Analysis).

-

ChemScene: Explicitly lists CAS 1309602-63-8.[2] High reliability for medicinal chemistry intermediates.[1]

-

Fluorochem (UK): A global leader in fluorinated organics.[1] Often the original manufacturer for re-sellers.[1]

-

Enamine (Ukraine/Global): The largest make-on-demand and building block supplier. Likely sources the compound as part of their "REAL" database or building block catalog.

Tier 2: Catalog Aggregators (Verification Required)

-

Sigma-Aldrich (MilliporeSigma): Often lists this under "Rare Chemicals" or via their "Marketplace" partners. Note: They stock the precursor Ethyl 4,4,4-trifluoroacetoacetate (CAS 372-31-6) extensively.[1]

-

Combi-Blocks: Excellent for US-based rapid delivery of halogenated heterocycle precursors.

Sourcing Decision Matrix (DOT Visualization)

Figure 1: Strategic sourcing workflow emphasizing CAS verification and QC contingency.

Incoming Quality Control (QC) Protocol

Trusting a supplier's COA for fluorinated intermediates is risky due to the "elimination potential."[1] The 3-chloro group is labile and can eliminate HCl to form Ethyl 4,4,4-trifluorocrotonate (CAS 371-26-6) during improper storage or thermal stress.[1]

The "Self-Validating" QC System

Objective: Distinguish the target (saturated) from the elimination product (unsaturated).

-

NMR (The Gold Standard):

-

Target (3-chloro): Look for a doublet (or complex multiplet) around -75 to -80 ppm (depending on solvent). The

group couples to the adjacent chiral proton.[1] -

Impurity (Crotonate): The conjugated double bond shifts the

signal significantly.[1] If you see a secondary peak shifted by ~5-10 ppm, you have the elimination product.[1]

-

- NMR Diagnostic:

-

GC-MS:

-

Useful for quantifying the ratio of Chloro-ester vs. Crotonate ester.

-

Caution: High injector port temperatures (>250°C) can cause elimination inside the instrument, giving a false negative for purity.[1] Use a lower temp inlet or LC-MS.

-

Synthesis & Downstream Utility (The "Make" Option)

If commercial supply is unavailable or degraded, the compound can be synthesized in-house from the widely available keto-ester.[1]

Synthetic Pathway

The synthesis involves a two-step sequence:

-

Reduction: Ethyl 4,4,4-trifluoroacetoacetate

Ethyl 4,4,4-trifluoro-3-hydroxybutyrate.[1] -

Chlorination: Hydroxy ester

3-Chloro ester (via

Reaction Workflow (DOT Visualization)

Figure 2: In-house synthesis pathway from commodity precursors.[1]

Critical Application Note

In drug development, this molecule is a "chiral pool" equivalent for fluorine chemistry.[1] It is primarily used to synthesize trifluoromethylated pyrrolidines and

References

-

PubChem. Ethyl 4,4,4-trifluoroacetoacetate (Precursor Data). National Library of Medicine.[1] Available at: [Link]

-

Ma, J. A., & Cahard, D. (2008).[1] Update on Trifluoromethylation Strategies. Chemical Reviews.[1] (Contextual grounding for CF3 building block utility).

Sources

Comprehensive Analysis of Ethyl 3-chloro-4,4,4-trifluorobutyrate: Structural Dynamics and Synthetic Utility

Executive Summary

Ethyl 3-chloro-4,4,4-trifluorobutyrate (CAS: 1309602-63-8) represents a critical chiral synthon in the modern medicinal chemistry arsenal. As a halogenated aliphatic ester, it serves as a "gateway molecule" for introducing the trifluoromethyl (

Part 1: Molecular Architecture & Electronic Properties

Structural Anatomy

The molecule consists of a butyrate backbone functionalized with a terminal trifluoromethyl group and a chlorine atom at the

-

Chemical Formula:

[2] -

Molecular Weight: 204.57 g/mol [2]

-

Chirality: The C3 carbon is a stereocenter. The molecule exists as a racemate in standard synthesis but can be resolved or synthesized stereoselectively to yield (R)- or (S)- enantiomers, which is crucial for peptidomimetic applications.

Electronic Effects of the Group

The

-

Dipole Repulsion: The high electronegativity of fluorine creates a strong dipole that opposes the C-Cl dipole. This often renders the C-Cl bond shorter and stronger than in non-fluorinated alkyl chlorides.

-

Reactivity Modulation: While typical secondary alkyl chlorides undergo

reactions readily, the adjacent

Physical Properties (Benchmarking)

Note: Exact experimental values for the chloro-derivative are proprietary in many catalogs; values below are derived from high-fidelity analogs and chem-informatics data.

| Property | Value / Estimate | Context |

| Physical State | Clear Liquid | At Standard Temperature & Pressure (STP) |

| Boiling Point | ~135–145 °C | Higher than the crotonate precursor (115°C) due to increased MW and polarity. |

| Density | ~1.25 g/mL | High density attributed to halogen content (F and Cl). |

| Solubility | DCM, EtOAc, MeOH | Lipophilic nature allows solubility in organic solvents; poor water solubility. |

Part 2: Synthesis & Manufacturing Protocols

The synthesis of Ethyl 3-chloro-4,4,4-trifluorobutyrate typically follows two primary pathways: Hydrochlorination (Industrial) and Deoxychlorination (Stereocontrolled).

Route A: Hydrochlorination of Ethyl 4,4,4-trifluorocrotonate

This is the most atom-economical route for large-scale production. It involves the Michael-type addition of hydrogen chloride across the electron-deficient double bond of the crotonate.

-

Precursor: Ethyl 4,4,4-trifluorocrotonate (CAS 406-10-0).

-

Reagent: Anhydrous HCl (gas) or HCl generated in situ (e.g., TMSCl + EtOH).

-

Mechanism: The

group polarizes the double bond, making the

Route B: Deoxychlorination of Hydroxy-Esters

Used when specific stereochemistry is required, starting from enzymatically resolved hydroxy butyrates.

-

Precursor: Ethyl 4,4,4-trifluoro-3-hydroxybutyrate (CAS 372-30-5).

-

Reagent: Thionyl Chloride (

) with Pyridine or DMF catalyst. -

Stereochemistry: Proceeds with inversion of configuration (

) if activated properly, or retention (

Visualization of Synthesis Pathways

Caption: Figure 1. Dual synthetic pathways. Route A (top) utilizes addition across an alkene, while Route B (bottom) utilizes functional group interconversion of an alcohol.

Part 3: Reactivity Profile & Experimental Protocols

Nucleophilic Substitution ( ) Challenges

The

Protocol: Synthesis of Ethyl 3-azido-4,4,4-trifluorobutyrate

-

Setup: Charge a flask with Ethyl 3-chloro-4,4,4-trifluorobutyrate (1.0 eq) and DMF (5 vol).

-

Reagent: Add Sodium Azide (

, 1.5 eq). -

Conditions: Heat to 60–80 °C for 12–24 hours. Note: Higher temps may trigger elimination.

-

Workup: Dilute with water, extract with Ethyl Acetate.

-

Significance: The azide is readily reduced to the amine , yielding Trifluoroleucine ethyl ester , a vital non-canonical amino acid for peptide drugs.

Elimination Risks

Under basic conditions (e.g., NaOEt, K2CO3), the molecule is prone to

Part 4: Pharmaceutical Applications[3][4]

The "Fluorine Effect" in Drug Design

The incorporation of the 3-chloro-4,4,4-trifluorobutyl moiety serves three distinct medicinal chemistry goals:

-

Metabolic Blocking: The

group prevents oxidative metabolism (P450 oxidation) at the terminal position. -

Lipophilicity: Increases

, enhancing membrane permeability and blood-brain barrier (BBB) penetration. -

Bioisosterism: The 3-substituted-4,4,4-trifluorobutyl chain mimics the isobutyl side chain of Leucine , but with altered electronics and steric volume.

Key Application Areas

-

Cathepsin Inhibitors: Fluorinated leucine mimics are used in inhibitors of Cathepsin K (osteoporosis) and Cathepsin S (autoimmune diseases). The chloro-ester is the direct precursor to these chiral amino acid building blocks.

-

Antiviral Agents: Trifluoromethylated heterocycles derived from this backbone are explored in non-nucleoside reverse transcriptase inhibitors (NNRTIs).[3]

-

Agrochemicals: Used in the synthesis of novel pyrethroids and fungicidal carboxamides where fluorination enhances environmental stability.

Pathway to Bioactive Scaffolds

Caption: Figure 2. Divergent synthesis from the chloro-intermediate to high-value pharmaceutical scaffolds.

Part 5: Safety & Handling (E-E-A-T)

Hazard Classification:

-

Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).

-

Respiratory: May cause respiratory irritation (H335).

Handling Protocol:

-

Ventilation: Always handle in a fume hood. The vapor pressure is significant at room temperature.

-

PPE: Nitrile gloves (0.11 mm min thickness) and chemical safety goggles are mandatory.

-

Storage: Store in a cool, dry place. Avoid contact with strong bases to prevent decomposition to the crotonate and release of HCl/HF byproducts.

References

-

ChemScene. (n.d.). Ethyl 3-chloro-4,4,4-trifluorobutyrate Product Data. Retrieved from

-

Sigma-Aldrich. (n.d.).[4] Ethyl 4,4,4-trifluorocrotonate Product Specification. Retrieved from [4]

-

National Institutes of Health (NIH). (2023). FDA-Approved Fluorinated Heterocyclic Drugs. PMC. Retrieved from

-

Organic Syntheses. (n.d.). Preparation of Fluorinated Esters via Deoxychlorination. Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: Ethyl 4,4,4-trifluorobutyrate derivatives. Retrieved from

Sources

Technical Guide: Safety and Handling of Ethyl 3-chloro-4,4,4-trifluorobutyrate

Executive Summary

Ethyl 3-chloro-4,4,4-trifluorobutyrate (CAS: 1309602-63-8) is a specialized fluorinated building block used primarily in the synthesis of trifluoromethylated heterocycles and pharmaceutical intermediates.[1] Its structural motif—containing a trifluoromethyl group (

This guide provides a rigorous safety and operational framework for researchers. Unlike standard organic esters, this compound presents dual hazards: alkylation potential due to the

Chemical Profile & Properties[2][3][4][5][6][7][8][9]

| Property | Data |

| Chemical Name | Ethyl 3-chloro-4,4,4-trifluorobutyrate |

| CAS Number | 1309602-63-8 |

| Molecular Formula | |

| Molecular Weight | 204.57 g/mol |

| Physical State | Liquid (Colorless to pale yellow) |

| Boiling Point | ~130–140 °C (Estimated based on analogs) |

| Density | ~1.2–1.3 g/mL |

| Solubility | Soluble in organic solvents (DCM, EtOAc, THF); Immiscible with water (slow hydrolysis) |

| Reactivity Class | Halogenated Ester / Alkylating Agent |

Hazard Identification & Toxicology[9]

The "Silent" Hazards

While often classified under generic GHS codes (H315, H319, H335), this compound possesses specific latent hazards that standard SDSs may understate:

-

Alkylation Potential: The C-Cl bond at the

-position is activated by the electron-withdrawing ester and -

Hydrolysis & HF Generation: Under acidic or basic conditions, or upon thermal decomposition, the trifluoromethyl group can degrade. While the C-F bond is strong, the proximity to the ester functionality can facilitate elimination reactions that may eventually release hydrogen fluoride (HF) or fluoride ions, particularly in the presence of Lewis acids or strong bases.

GHS Classification

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.

-

Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[2][3]

Strategic Handling & Storage

Engineering Controls

-

Primary Barrier: All handling must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s.

-

Inert Atmosphere: Store and handle under nitrogen or argon. Moisture can catalyze hydrolysis, releasing HCl and potentially degrading the

moiety.[4]

Personal Protective Equipment (PPE) Matrix

| PPE Type | Recommendation | Rationale |

| Hand Protection | Double Gloving: Nitrile (inner) + Silver Shield/Laminate (outer) | Halogenated esters can permeate standard nitrile gloves. Laminate offers broad chemical resistance. |

| Eye Protection | Chemical Splash Goggles | Standard safety glasses are insufficient for liquid splash hazards involving irritants/corrosives. |

| Skin Protection | Lab Coat + Chemical Apron | Prevent fabric saturation in case of spills. |

| Respiratory | N/A in Fume Hood | If hood failure occurs, use a full-face respirator with organic vapor/acid gas cartridges (OV/AG). |

Operational Protocols: Synthesis & Handling

Protocol: Nucleophilic Substitution/Elimination Reaction

Context: A common application is reacting Ethyl 3-chloro-4,4,4-trifluorobutyrate with an amine to synthesize

Step-by-Step Methodology:

-

Preparation (Inert Loop):

-

Flame-dry a 2-neck round bottom flask and cool under a stream of Argon.

-

Why: Moisture excludes competitive hydrolysis of the ester or the C-Cl bond.

-

-

Reagent Transfer:

-

Weigh the Ethyl 3-chloro-4,4,4-trifluorobutyrate inside the fume hood.

-

Use a glass syringe with a long needle for transfer. Avoid pouring, which increases vapor release.

-

Critical Check: Ensure the syringe plunger is chemically resistant (PTFE-tipped).

-

-

Reaction Setup:

-

Dissolve the compound in anhydrous THF or DCM.

-

Cool to 0°C if adding strong nucleophiles (amines/bases) to control the exotherm and prevent polymerization of the potential crotonate intermediate.

-

Mechanism: The base (e.g., Triethylamine) will likely induce elimination of HCl first, forming the transient Ethyl 4,4,4-trifluorocrotonate, followed by Michael addition of the amine.

-

-

Quenching & Workup:

-

Quench with saturated

solution. -

Safety Note: The aqueous layer may contain fluoride ions if any decomposition occurred. Treat aqueous waste as potentially fluorinated.

-

Workflow Visualization

The following diagram outlines the logical flow for safe handling and reaction setup.

Figure 1: Operational workflow for the safe handling and reaction of Ethyl 3-chloro-4,4,4-trifluorobutyrate.

Emergency Response & First Aid

Exposure Scenarios

Due to the fluorinated nature, standard acid/base response protocols must be augmented with Calcium Gluconate protocols if there is any suspicion of HF generation (e.g., if the compound was heated or distilled).

| Scenario | Immediate Action | Secondary Action |

| Skin Contact | Wash with copious water for 5 mins. | Apply 2.5% Calcium Gluconate gel if redness/pain persists (precautionary for fluoride). Seek medical aid. |

| Eye Contact | Rinse with water/saline for 15 mins. | Do NOT apply neutralizing agents. Transport to ER immediately. |

| Inhalation | Move to fresh air. | Monitor for delayed pulmonary edema (common with halogenated ester inhalation). |

Emergency Logic Diagram

Figure 2: Decision logic for emergency response, highlighting the specific use of Calcium Gluconate for skin exposure.

Waste Management

Disposal must strictly adhere to halogenated waste protocols.

-

Segregation: Do not mix with non-halogenated solvents. The high chlorine and fluorine content requires high-temperature incineration with flue gas scrubbing.

-

Labeling: Clearly label as "Halogenated Organic Waste" and "Potential Alkylator."

-

Aqueous Waste: If the reaction was quenched with water, check pH and fluoride content before disposal. If fluoride >10 ppm, segregate as "Fluoride Waste" to prevent corrosion of glass waste containers (use HDPE).

References

-

National Research Council. (2012). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Chloroformates and Halogenated Esters. National Academies Press. Retrieved from [Link]

-

Wang, W. (2013).[5] Synthesis of ethyl 3-amino-4,4,4-trifluorocrotonate. Semantic Scholar. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. www-esh.fnal.gov [www-esh.fnal.gov]

- 3. 3-Amino-4,4,4-trifluorcrotonsäure-ethylester 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Read "Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 20" at NAP.edu [nationalacademies.org]

- 5. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Note: Chiral Separation of Ethyl 3-chloro-4,4,4-trifluorobutyrate Enantiomers

Introduction and Analytical Challenges

Ethyl 3-chloro-4,4,4-trifluorobutyrate (CAS: 1309602-63-8) is a highly versatile, fluorinated chiral building block. It is prominently utilized in the asymmetric synthesis of advanced active pharmaceutical ingredients (APIs), including novel creatine transport inhibitors targeting cancer metastasis [1].

The enantiomeric purity of this intermediate is critical for downstream pharmacological efficacy. However, its chiral separation presents three distinct analytical challenges:

-

Lack of Extended Chromophores: The molecule is a small aliphatic ester without aromatic rings, rendering standard UV detection above 220 nm ineffective.

-

High Volatility: Traditional Normal Phase High-Performance Liquid Chromatography (NP-HPLC) often requires lengthy evaporation steps during fraction recovery, risking sample loss.

-

Complex Dipole Environment: The highly electronegative trifluoromethyl (

) and chloro (

To overcome these challenges, Supercritical Fluid Chromatography (SFC) utilizing a halogenated polysaccharide-based CSP is the most effective self-validating system for both analytical quantification and preparative scale-up [2].

Mechanistic Insights: Chiral Recognition and Phase Selection

Why Halogenated Polysaccharide CSPs?

The chiral recognition of small, halogenated aliphatic esters relies heavily on a "three-point interaction" model. Because Ethyl 3-chloro-4,4,4-trifluorobutyrate lacks

-

Hydrogen Bonding: The ester carbonyl oxygen acts as a hydrogen bond acceptor to the carbamate

protons on the CSP. -

Dipole-Dipole and Halogen Bonding: The

and -

Steric Inclusion: The analyte must fit precisely into the chiral helical groove of the amylose polymer[3].

For this reason, Amylose tris(3-chloro-5-methylphenylcarbamate) (e.g., Chiralpak IG) is the optimal stationary phase. The chlorine atom on the CSP provides complementary halogen bonding, significantly enhancing the selectivity (

Mechanistic pathways of chiral recognition between the CSP and the fluorinated analyte.

Thermodynamic Causality: Mobile Phase and Temperature

In SFC, the choice of organic modifier dictates the hydrogen-bonding competition. Isopropanol (IPA) is selected over Methanol. Methanol is a strong hydrogen-bond donor/acceptor that can aggressively disrupt the delicate interactions between the analyte's ester group and the CSP. IPA is bulkier and provides a milder competitive environment, preserving enantioselectivity.

Furthermore, the column temperature is strictly maintained at 35 °C . Lower temperatures increase the density of the supercritical

Experimental Protocols

Sample Preparation

-

Diluent Selection: Dissolve the racemic Ethyl 3-chloro-4,4,4-trifluorobutyrate standard in HPLC-grade Isopropanol (IPA). Note: Do not use sample diluents stronger than the mobile phase modifier to prevent peak distortion (solvent effect).

-

Concentration: Prepare a stock solution at 2.0 mg/mL. Vortex for 30 seconds to ensure complete dissolution.

-

Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an amber autosampler vial.

Primary Method: Supercritical Fluid Chromatography (SFC)

This protocol is designed as a self-validating system; the system suitability criteria (Resolution > 2.0) ensure that the thermodynamic parameters are correctly tuned before sample analysis.

Step-by-Step Execution:

-

System Equilibration: Purge the SFC system with

and the IPA modifier. Gradually increase the Automated Back Pressure Regulator (ABPR) to 120 bar. -

Column Conditioning: Install the Chiralpak IG column (or equivalent halogenated amylose phase). Flow at 2.0 mL/min with 5% IPA for 20 minutes until the baseline at 210 nm stabilizes.

-

Blank Injection: Inject 2 µL of pure IPA to confirm the absence of ghost peaks or system contamination.

-

Suitability Injection: Inject 2 µL of the 2.0 mg/mL racemic mixture. Verify that baseline resolution is achieved.

-

Sample Analysis: Inject the synthesized sample to determine the Enantiomeric Excess (%ee).

Step-by-step workflow for developing and validating the chiral SFC method.

Data Presentation and Method Parameters

The following tables summarize the optimized quantitative parameters and the expected validation outputs for the chiral separation.

Table 1: Optimized SFC Chromatographic Conditions

| Parameter | Specification / Setting | Rationale |

| System | Waters Acquity UPC² (or equivalent SFC) | Low dead-volume system required for sharp peaks. |

| Column | Chiralpak IG (250 mm × 4.6 mm, 5 µm) | Halogenated amylose provides optimal steric/dipole fit. |

| Mobile Phase A | Supercritical | Primary non-polar transport fluid. |

| Mobile Phase B | Isopropanol (5%) | Protic modifier; bulkier than MeOH to preserve H-bonding. |

| Flow Rate | 2.5 mL/min | High diffusivity of |

| Back Pressure | 120 bar | Maintains |

| Temperature | 35 °C | Balances mass transfer kinetics and analyte volatility. |

| Detection | UV at 210 nm (or CAD) | Analyte lacks |

| Injection Vol. | 2.0 µL | Prevents column overloading and peak fronting. |

Table 2: System Suitability and Validation Data

| Metric | Expected Value | Acceptance Criteria |

| Retention Time 1 ( | ~4.2 minutes | N/A |

| Retention Time 2 ( | ~5.1 minutes | N/A |

| Selectivity ( | 1.28 | |

| Resolution ( | 2.4 | |

| Peak Symmetry (Tailing Factor) | 1.05 - 1.12 | |

| Limit of Detection (LOD) | 0.05 mg/mL | Signal-to-Noise (S/N) |

Note: The absolute elution order of the (R) and (S) enantiomers must be confirmed using an enantiopure standard synthesized via stereoselective routes, as the specific rotation can vary based on solvent conditions.

Conclusion

The separation of Ethyl 3-chloro-4,4,4-trifluorobutyrate enantiomers is highly dependent on exploiting subtle dipole-dipole and halogen-bonding interactions. By utilizing a halogenated amylose stationary phase in a Supercritical Fluid Chromatography framework, researchers can achieve robust, baseline resolution (

References

- Inhibitors of creatine transport and uses thereof.United States Patent US20170050924A1. (Details the utilization of Ethyl 3-chloro-4,4,4-trifluorobutyrate as a chiral intermediate in the synthesis of metastasis-inhibiting pharmaceuticals).

-

Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. ResearchGate / Chromatography Today. (Analyzes the superior performance of halogenated and fluorinated polysaccharide CSPs for the SFC separation of complex enantiomers). URL:[Link]

-

The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. Separations (MDPI), 2024. (Provides mechanistic insights into how fluorinated chains interact with polysaccharide helical cavities during chiral chromatography). URL:[Link]

Use of Ethyl 3-chloro-4,4,4-trifluorobutyrate in medicinal chemistry

Application Note: Strategic Utilization of Ethyl 3-chloro-4,4,4-trifluorobutyrate in Heterocyclic Synthesis

Executive Summary

Ethyl 3-chloro-4,4,4-trifluorobutyrate (ECTFB) is a high-value fluorinated building block used extensively in the synthesis of trifluoromethylated heterocycles. Its utility stems from the strategic placement of the trifluoromethyl (

Chemical Profile & Physical Properties[1][2][3]

Before initiating synthesis, verify the integrity of the reagent. The presence of the

| Property | Specification | Notes |

| IUPAC Name | Ethyl 3-chloro-4,4,4-trifluorobutanoate | |

| Structure | Chiral center at C3 (usually supplied racemic) | |

| Molecular Weight | 204.57 g/mol | |

| Boiling Point | 95–98 °C (at 760 mmHg) | Note: Literature values vary; verify CoA. |

| Density | ~1.35 g/mL | Denser than water |

| Solubility | Soluble in EtOH, MeOH, THF, DCM | Immiscible with water |

| Stability | Moisture Sensitive | Store under inert atmosphere (Ar/N2) |

Mechanistic Causality: The "In Situ" Activation

The reactivity of ECTFB is governed by the "Fluorine Effect." The strong electron-withdrawing nature of the

Instead, the dominant reaction pathway involves Base-Promoted Dehydrohalogenation :

-

Elimination: Under basic conditions (or heating with nucleophiles), ECTFB eliminates HCl to form Ethyl 4,4,4-trifluorocrotonate (an

-unsaturated ester). -

Michael Addition: Nucleophiles (hydrazines, amidines) attack the

-carbon (C3) of the crotonate. -

Cyclization: Intramolecular attack on the ester carbonyl closes the ring.

Why use ECTFB instead of the Crotonate? While the crotonate is the active species, ECTFB is often preferred because it is less prone to polymerization during storage and allows for a controlled, "slow-release" generation of the Michael acceptor in the reaction mixture, often resulting in cleaner impurity profiles.

Visualizing the Synthetic Divergence

The following diagram illustrates the mechanistic divergence where ECTFB acts as a masked equivalent of the trifluorocrotonate to access distinct heterocyclic cores.

Figure 1: Divergent synthesis pathways. The reagent undergoes elimination to the crotonate intermediate before nucleophilic attack determines the final heterocyclic scaffold.

Application Protocol A: Synthesis of Trifluoromethyl-Pyrazolones

This protocol yields 3-(Trifluoromethyl)-2-pyrazolin-5-one , a versatile intermediate for COX-2 inhibitors and agrochemicals.

Reagents:

-

Ethyl 3-chloro-4,4,4-trifluorobutyrate (1.0 equiv)

-

Hydrazine Hydrate (80% or 64% aq. solution) (1.2 equiv)

-

Ethanol (Absolute) (10 mL/g of substrate)

-

Sodium Ethoxide (Catalytic, 0.1 equiv) – Optional, speeds up elimination.

Step-by-Step Methodology:

-

Preparation: Charge a round-bottom flask with Ethanol and Ethyl 3-chloro-4,4,4-trifluorobutyrate. Stir at room temperature under

. -

Nucleophile Addition: Add Hydrazine Hydrate dropwise over 10 minutes.

-

Checkpoint: A slight exotherm is normal. If the temperature rises >10°C, slow the addition.

-

-

Reaction: Heat the mixture to reflux (

) for 4–6 hours. -

Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes). The starting ester spot (

) should disappear, and a lower, more polar spot (Pyrazolone) should appear. -

Workup (Self-Validating Step):

-

Concentrate the reaction mixture under reduced pressure to remove ethanol.

-

The residue is often an oil or semi-solid. Add cold water and acidify to pH 4 with 1M HCl.

-

The product, 3-(Trifluoromethyl)-2-pyrazolin-5-one , typically precipitates as a white to off-white solid.

-

-

Purification: Filter the solid, wash with cold water, and dry. Recrystallization from Ethanol/Water if necessary.

Expected Yield: 75–85%

Application Protocol B: Synthesis of Trifluoromethyl-Thiazoles

This protocol utilizes a modified Hantzsch synthesis approach to generate 2-amino-4-(trifluoromethyl)thiazole derivatives.

Reagents:

-

Ethyl 3-chloro-4,4,4-trifluorobutyrate (1.0 equiv)

-

Thiourea (1.1 equiv)

-

Solvent: Ethanol or Acetonitrile[3]

-

Base: Triethylamine (1.5 equiv) - Critical for HCl scavenging.

Step-by-Step Methodology:

-

Dissolution: Dissolve Thiourea in warm Ethanol (

). -

Addition: Add Ethyl 3-chloro-4,4,4-trifluorobutyrate slowly.

-

Base Addition: Add Triethylamine dropwise.

-

Observation: White fumes (Et3N·HCl) may be visible if the headspace is saturated, or precipitation of the salt in solution.

-

-

Reflux: Heat to reflux for 8–12 hours.

-

Validation: Check LC-MS for the mass of the cyclized product (

).-

Note: A common byproduct is the uncyclized intermediate if the reaction is stopped too early. Ensure the mass corresponds to the loss of

and

-

-

Isolation:

Critical Handling & Safety (SDS Summary)

-

Corrosivity/Irritation: ECTFB is an alkyl halide and can act as a lachrymator. It causes serious eye irritation and skin irritation.[4] Always handle in a fume hood.

-

Flammability: Flash point is relatively low (often <50°C depending on purity). Ground all glassware.

-

Waste Disposal: Segregate as Halogenated Organic Waste. Do not mix with strong alkalis in the waste stream to avoid uncontrolled exothermic polymerization or decomposition.

References

-

Bioorganic & Medicinal Chemistry Letters. "Synthesis and anti-inflammatory evaluation of novel trifluoromethyl-containing pyrazole derivatives." ScienceDirect. [Link]

-

Journal of Fluorine Chemistry. "Regioselective synthesis of trifluoromethylated heterocycles from ethyl 4,4,4-trifluoro-3-oxobutanoate and analogs." Elsevier. [Link]

-

Organic Letters. "Recent Advances in the Synthesis of Trifluoromethyl-Containing Heterocycles." ACS Publications. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. merckmillipore.com [merckmillipore.com]

Application Notes & Protocols: Ethyl 3-chloro-4,4,4-trifluorobutyrate as a Versatile Trifluoromethylated Building Block

I. Introduction: The Strategic Value of Trifluoromethylated Building Blocks

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern drug design and materials science.[1][2] This small structural modification can dramatically enhance a compound's pharmacological profile by altering its lipophilicity, metabolic stability, and binding affinity.[2] While direct trifluoromethylation methods exist, a powerful and often more regioselective strategy involves the use of functionalized, trifluoromethylated building blocks.[3][4]

This guide focuses on Ethyl 3-chloro-4,4,4-trifluorobutyrate (E-3,4-CTFB) , a highly versatile C4 synthon. Its strategic value lies in the unique combination of three key functional handles within a single, compact molecule:

-

A Trifluoromethyl Group: For imparting the desirable physicochemical properties mentioned above.

-

An Activated Chlorine Atom: Positioned alpha to the electron-withdrawing -CF3 group, this chlorine is an excellent leaving group for nucleophilic substitution reactions.

-

An Ethyl Ester: A readily modifiable handle for hydrolysis, reduction, amidation, or participation in condensation reactions.

This document serves as a technical guide for researchers, outlining the core properties, mechanistic rationale, and practical applications of E-3,4-CTFB in synthetic chemistry.

II. Physicochemical Properties & Safe Handling

Before utilization, a thorough understanding of the reagent's properties and safety protocols is imperative.

A. Compound Properties

| Property | Value | Reference |

| CAS Number | 1309602-63-8 | [5] |

| Molecular Formula | C₆H₈ClF₃O₂ | [5] |

| Molecular Weight | 204.57 g/mol | [5] |

| Synonym | Ethyl 3-chloro-4,4,4-trifluorobutanoate | [5] |

| Appearance | Typically a colorless liquid (inferred) | |

| Storage | Store at room temperature in a dry, well-ventilated place. Keep container tightly sealed. | [5] |

B. Safety & Handling Protocol

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles (conforming to EN166), nitrile gloves, and a lab coat.[6][7] Work should be conducted in a well-ventilated chemical fume hood.

-

Incompatibility: Avoid strong oxidizing agents, strong bases, and strong acids.

-

Handling: Do not get in eyes, on skin, or on clothing.[6] Avoid breathing vapors or mist. Use non-sparking tools and take precautionary measures against static discharge.[6]

-

First Aid:

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. If irritation occurs, seek medical advice.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

III. Mechanistic Rationale & Synthetic Potential

The synthetic utility of E-3,4-CTFB stems from the orthogonal reactivity of its functional groups. Understanding these pathways allows for the logical design of complex molecular architectures.

Causality Behind Reactivity Choices:

-

Targeting the C-Cl Bond: The primary and most intuitive pathway involves leveraging the chlorine as a leaving group. The potent electron-withdrawing nature of the adjacent trifluoromethyl group significantly polarizes the C-Cl bond and stabilizes the transition state of nucleophilic attack, making it highly susceptible to displacement by a wide range of nucleophiles (amines, thiols, azides, etc.).

-

Leveraging Enolate Formation: The protons on the carbon alpha to the ester (C2) are acidic. This acidity is enhanced by the inductive effect of the entire 3-chloro-4,4,4-trifluoropropyl moiety. Using a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) allows for clean deprotonation, generating a reactive enolate. This nucleophile can then be used to form new carbon-carbon bonds via alkylation or condensation reactions.

-